6-Methyl-3,4-dihydroquinolin-4-ol
Description
6-Methyl-3,4-dihydroquinolin-4-ol is a heterocyclic organic compound featuring a quinoline backbone with a methyl group at the 6-position and a hydroxyl group at the 4-position. Its structure includes a partially hydrogenated quinoline ring system (3,4-dihydroquinoline), which reduces aromaticity compared to fully aromatic quinoline derivatives.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-methyl-3,4-dihydroquinolin-4-ol |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,5-6,10,12H,4H2,1H3 |
InChI Key |
UPCUVTPQNWADBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydroquinolin-4-ol can be achieved through several methods:
Intramolecular Friedel-Crafts Alkylation: This method involves the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide under acidic conditions to form the quinoline core.
Sequential Reactions of 2-Alkynylanilines with Ketones: This method uses Brønsted acid or Lewis acid catalysis to promote the reaction of 2-alkynylanilines with ketones, resulting in the formation of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the 4- and 6-positions.
Scientific Research Applications
6-Methyl-3,4-dihydroquinolin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the methyl group at the 6-position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
6-Methyl-2,3-dihydroquinolin-4(1H)-one
- Structure : Features a ketone group at the 4-position instead of a hydroxyl group, with a methyl group at the 6-position ().
- Key Data: Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.2 g/mol CAS: 36054-00-9
- Applications: Used in synthetic organic chemistry as an intermediate for pharmaceuticals or ligands. Its ketone group enhances reactivity in nucleophilic additions compared to the hydroxyl group in 6-methyl-3,4-dihydroquinolin-4-ol.
6-Methyl-3,5-heptadien-2-one
6-Methyl-3,5-dioxooctanoyl-CoA
- Structure: A Coenzyme A (CoA) thioester derivative with a 6-methyl-3,5-dioxooctanoyl chain ().
- Key Data :
- Contrast: This compound is part of a biochemical pathway, unlike this compound, which is a standalone synthetic target.
6-Methyl-3,5-pyridinedicarboxylate Derivatives
- Structure : Pyridine ring with methyl and carboxylate substituents ().
- Key Data: Pharmaceutical Relevance: Identified as impurities in valsartan/amlodipine formulations. No detailed toxicity data available, but structurally distinct due to the pyridine core and ester functional groups .
- Contrast: The pyridine ring system and carboxylate groups differentiate these from the dihydroquinoline scaffold of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
